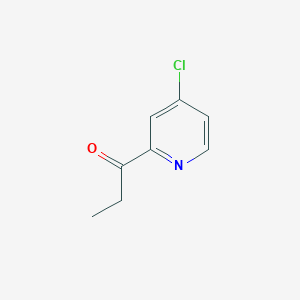

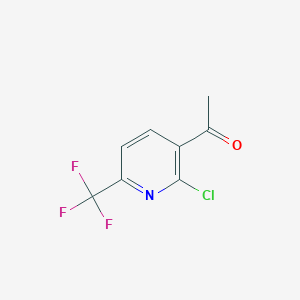

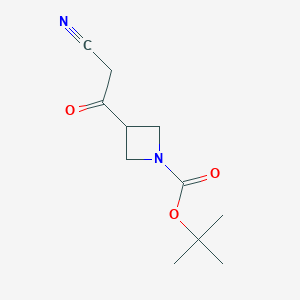

![molecular formula C8H4ClN3 B1452443 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190318-82-1](/img/structure/B1452443.png)

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Übersicht

Beschreibung

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a chemical compound. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as 4-Chloro-1H-pyrrolo[3,2-c]pyridine1 and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile2 have been studied.

Synthesis Analysis

The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is not well-documented in the literature. However, the synthesis of similar compounds often involves the use of halogenated heterocycles1.Molecular Structure Analysis

The molecular structure of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is not directly available. However, the structure of a similar compound, 4-Chloro-1H-pyrrolo[3,2-c]pyridine, has been reported1. The SMILES string for this compound is Clc1nccc2[nH]ccc121.Chemical Reactions Analysis

The specific chemical reactions involving 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, related compounds have been used in the synthesis of various pharmaceuticals3.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, a similar compound, 4-Chloro-1H-pyrrolo[3,2-c]pyridine, has a molecular weight of 152.581.Wissenschaftliche Forschungsanwendungen

Application 1: Antidiabetic Activity

- Summary of Application : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : The compounds were synthesized and their in vitro antidiabetic analysis was performed. Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

Application 2: Anticancer Activity

- Summary of Application : A newly synthesized pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .

- Methods of Application : The compounds were synthesized using microwave technique and tested in vitro against seven selected human cancer cell lines .

- Results or Outcomes : Compounds 14a, 16b and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Application 3: Treatment of Hyperglycemia

- Summary of Application : Certain compounds similar to “3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile” have been found to be effective in reducing blood glucose levels .

- Methods of Application : These compounds were tested for their ability to reduce blood glucose levels, which is beneficial in the treatment of disorders involving elevated plasma blood glucose .

- Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application 4: Anticancer Activity

- Summary of Application : Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone, which are similar to “3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile”, have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .

- Methods of Application : These compounds were synthesized and tested for their anticancer activity .

- Results or Outcomes : The compounds showed promising results as anticancer agents .

Application 5: Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

- Results or Outcomes : The review provides a comprehensive overview of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Application 6: Biological Activities of Pyrrolopyrazine Derivatives

- Summary of Application : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : This review provides the recent efficient synthetic methods for the pyrrolopyrazines .

- Results or Outcomes : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Safety And Hazards

The safety and hazards of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, users are generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use4.

Zukünftige Richtungen

The future directions of research on 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, related compounds have shown potential in cancer therapy, suggesting that further research into the properties and applications of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile may be beneficial3.

Eigenschaften

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSWPHKMJXAXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CN2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

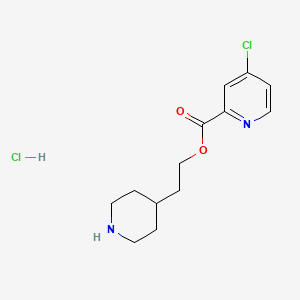

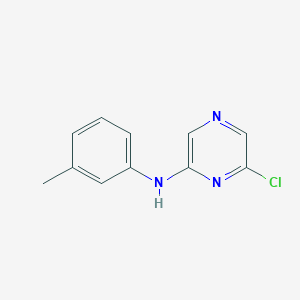

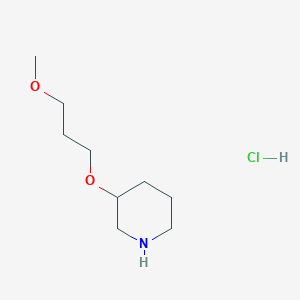

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)

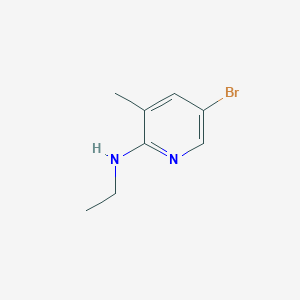

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)